Ethyl (4-bromo-2-methylphenyl)glycinate
Description
Ethyl (4-bromo-2-methylphenyl)glycinate is a glycine-derived ester featuring a 4-bromo-2-methylphenyl substituent. This compound is structurally characterized by a glycinate backbone esterified with an ethyl group and functionalized with a bromine atom and methyl group on the aromatic ring. Its synthesis typically involves the acylation or condensation of ethyl glycinate with appropriately substituted aromatic precursors.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
VAXQSBMYVDUVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Preparation Methods
-
Direct Alkylation Method: : Ethyl (4-bromo-2-methylphenyl)glycinate can be synthesized by reacting 4-bromo-2-methylbenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution.
-
Hydrolysis of this compound Hydrochloride: : The hydrochloride salt of the compound can be hydrolyzed using a strong base (e.g., sodium hydroxide) to yield the desired product.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Chemical Reactions Analysis
Ethyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups (e.g., nucleophiles) to modify the compound.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Ester Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide).
Scientific Research Applications
Ethyl (4-bromo-2-methylphenyl)glycinate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It may be used in pesticide formulations.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogenated Glycinate Derivatives
a. Ethyl N-(5-bromosalicylidene)glycinate (Compound 3 in )
- Structure : Features a salicylidene moiety with a bromine substituent at position 3.
- Key Properties : Stabilized by intramolecular hydrogen bonding, enhancing photophysical stability. Exhibits distinct absorption/emission profiles due to electron-withdrawing Br effects .
- Applications : Used in dye chemistry for optoelectronic applications.
b. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate ()
- Structure : Contains a 4-bromobenzyl ether group conjugated to an acryloyl-glycinate system.
- Synthetic Challenges : Requires precise stoichiometry to avoid side reactions common in glycinate esterifications .
Comparison with Ethyl (4-bromo-2-methylphenyl)glycinate :
- Bromine positioning (para vs. ortho) affects electronic properties: para-bromo enhances resonance stabilization, whereas ortho-methyl may sterically block planar conformations.
Heterocyclic Glycinate Derivatives
a. Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (Compound 7 in )
- Structure : Incorporates a pyridinyl-ethenyl group.
- Synthesis : Prepared via [1+4] cycloaddition of ethyl glycinate hydrochloride with formylchromones, yielding 88% efficiency .
- Applications: Intermediate for pharmacologically active heterocycles (e.g., pyrimidinones).
b. Ethyl N-(5-Cyano-2-dimethylamino-6-oxo-6H-1,3-oxazine-4-yl)glycinate (Compound 6a in )
- Structure: Combines oxazine and glycinate moieties with cyano and dimethylamino groups.
- Reactivity : The oxazine ring facilitates ring-opening reactions for drug delivery systems.
Comparison with Target Compound :
- Heterocyclic analogs exhibit higher polarity and water solubility due to nitrogen/oxygen atoms, contrasting with the hydrophobic aromatic system of the target compound.
- The target’s bromine atom may confer enhanced halogen bonding interactions in biological systems compared to cyano/pyridinyl groups.
Glycinate Esters with Electron-Withdrawing Groups
a. Ethyl N-[bis(methylthio)methylene]glycinate ()
- Structure : Features a bis(methylthio)methylene group.
- Synthesis : Requires thiourea derivatives and glycinate esters under anhydrous conditions.
- Applications : Precursor for sulfur-containing heterocycles .
b. Ethyl N-salicylideneglycinate (Compound 1 in )
- Structure : Schiff base with a salicylaldehyde-derived imine.
- Stability: Intramolecular hydrogen bonding between phenolic -OH and imine nitrogen enhances thermal stability .
Comparison with Target Compound :
- Electron-withdrawing groups (Br, methyl) in the target compound may reduce nucleophilicity compared to sulfur- or imine-containing analogs.
- The absence of a hydrogen-bonding network in the target compound may limit crystalline stability relative to salicylidene derivatives.
Research Findings and Challenges
- Reactivity Trends : Bromine substituents enhance electrophilicity but may complicate purification due to side reactions (e.g., polymerization at elevated temperatures) .
- Stability: Intramolecular interactions (e.g., hydrogen bonding in salicylidene derivatives) significantly improve stability compared to non-functionalized glycinate esters .
- Synthetic Optimization : Use of catalysts like TsOH or DCC/DMAP systems improves yields in glycinate acylation reactions .
Biological Activity
Ethyl (4-bromo-2-methylphenyl)glycinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromo-substituted aromatic ring connected to a glycine moiety via an ethyl ester. The presence of the bromine atom and the methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were found to be as low as 50 μg/ml for certain bacterial strains, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Ethyl (4-Bromo-2-Methylphenyl) Glycinate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/ml |
| Escherichia coli | 75 μg/ml |
| Bacillus subtilis | 100 μg/ml |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that this compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle arrest mechanisms.
Case Study: Apoptotic Induction in Cancer Cells
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins such as Bax.
- Decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in critical signaling pathways, thereby altering their activity. This interaction can lead to:
- Inhibition of bacterial enzyme systems , disrupting cell wall synthesis or metabolic processes.
- Induction of stress responses in cancer cells , triggering apoptotic pathways.
Research Findings
Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to various biological targets. Results indicate a high affinity for certain enzymes involved in metabolic pathways relevant to both microbial survival and cancer cell proliferation .
Table 2: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Dihydropteroate synthase | -9.5 |
| Cyclin-dependent kinase 2 | -8.7 |
| Topoisomerase II | -7.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
